molecular formula C17H13ClF3N3O B2518028 N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide CAS No. 478048-07-6

N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide

Cat. No.: B2518028
CAS No.: 478048-07-6
M. Wt: 367.76
InChI Key: RZZFERYNNGTKSK-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide is a useful research compound. Its molecular formula is C17H13ClF3N3O and its molecular weight is 367.76. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Properties

Research on compounds containing benzimidazole derivatives, such as the one , has explored their coordination chemistry and the properties of their complexes. Studies have summarized the preparation, properties, and biological activities of these compounds, highlighting their potential in developing materials with unique spectroscopic, magnetic, and electrochemical properties (Boča, Jameson, & Linert, 2011).

DNA Interaction

The interaction of benzimidazole derivatives with DNA has been a subject of interest, particularly in the context of minor groove binding. These interactions are crucial for designing drugs with potential applications in cancer therapy and as radioprotectors. The specificity of these compounds for AT-rich sequences in DNA highlights their significance in molecular biology and drug design (Issar & Kakkar, 2013).

Antitumor Activity

Benzimidazole derivatives have been explored for their cytotoxicity and antitumor activity. The design and synthesis of these compounds, based on the pyrrolobenzimidazole or azomitosene ring system, show promise as a new class of antitumor agents. These studies focus on derivatives that interact with DNA and inhibit topoisomerase II-mediated DNA relaxation, presenting a new avenue for cancer treatment (Skibo, 1998).

Synthetic Organic Chemistry

The compound and its analogs have been utilized in synthetic organic chemistry to develop new methodologies for N-acylation. These studies have led to the creation of chemoselective N-acylation reagents, demonstrating the versatility of benzimidazole derivatives in synthesizing a wide range of biologically active molecules (Kondo & Murakami, 2001).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3O/c18-12-6-2-1-5-11(12)9-22-15(25)10-24-14-8-4-3-7-13(14)23-16(24)17(19,20)21/h1-8H,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZFERYNNGTKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.